

11-Methyltetradecanoyl-CoA: A Potential Biomarker in Metabolic Disorders

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Compound of Interest

Compound Name: 11-Methyltetradecanoyl-CoA

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **11-Methyltetradecanoyl-CoA**, a branched-chain fatty acyl-CoA, and explores its potential as a biomarker for a range of metabolic disorders. While direct research on this specific molecule is emerging, this document synthesizes current knowledge on the metabolism of analogous branched-chain fatty acids (BCFAs) and their established links to metabolic dysregulation. We delve into the putative metabolic pathways of **11-Methyltetradecanoyl-CoA**, detail state-of-the-art methodologies for its quantification, and present a framework for its investigation as a clinical and research biomarker. This guide is intended to serve as a foundational resource for scientists, researchers, and professionals in drug development who are interested in the burgeoning field of lipidomics and its application to metabolic diseases.

Introduction to Branched-Chain Fatty Acyl-CoAs in Metabolism

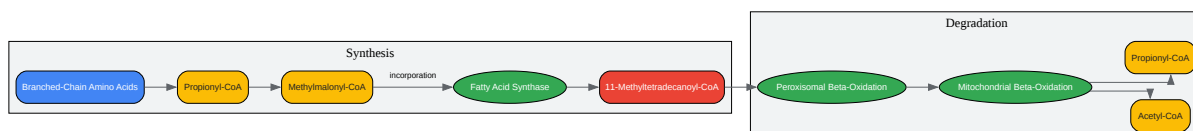
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular signaling, membrane fluidity, and energy metabolism.^{[1][2]} The metabolism of BCFAs is distinct from that of straight-chain fatty acids and often involves specialized enzymatic pathways.^{[3][4]} Disruptions in these pathways can lead to the

accumulation of specific BCFA metabolites, which have been increasingly associated with various metabolic disorders, including insulin resistance, type 2 diabetes, and obesity.[5][6][7]

11-Methyltetradecanoyl-CoA is a specific C15 iso-branched-chain fatty acyl-CoA. Its structure, with a methyl group at the 11th carbon position, suggests its origin from the metabolism of branched-chain amino acids or through the elongation of shorter branched-chain acyl-CoAs. The presence and concentration of **11-Methyltetradecanoyl-CoA** in biological matrices may reflect the activity of specific metabolic pathways and could serve as a sensitive indicator of metabolic health.

Putative Metabolic Pathways of 11-Methyltetradecanoyl-CoA

The precise metabolic fate of **11-Methyltetradecanoyl-CoA** in humans is not yet fully elucidated. However, based on our understanding of other BCFAs, we can propose a putative metabolic pathway.



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Caption: Putative metabolic pathway of **11-Methyltetradecanoyl-CoA**.

Synthesis: **11-Methyltetradecanoyl-CoA** is likely synthesized via the fatty acid synthase (FAS) system, incorporating a methyl-branched primer derived from the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine, which generate propionyl-CoA and subsequently methylmalonyl-CoA.

Degradation: Due to the methyl branch, the initial steps of β -oxidation of **11-Methyltetradecanoyl-CoA** are expected to occur in peroxisomes, as the methyl group can hinder the activity of mitochondrial enzymes.[3][4] Peroxisomal β -oxidation would shorten the fatty acyl chain, and the resulting shorter-chain acyl-CoAs could then be further metabolized in the mitochondria to yield acetyl-CoA and propionyl-CoA.

Quantitative Data Summary

While specific quantitative data for **11-Methyltetradecanoyl-CoA** as a biomarker is not yet widely available in the literature, we can extrapolate from studies on related BCFAs. The following table provides a template for how such data could be structured and will be populated as research in this specific area progresses.

| Biomarker | Patient Group | Control Group | Fold Change | p-value | Reference |
|---|--------------------------|--------------------------|-------------|---------|-----------|
| Plasma 11-Methyltetradecanoyl-CoA | | | | | |
| Type 2 Diabetes | Mean \pm SD (μ M) | Mean \pm SD (μ M) | | | |
| Obesity | Mean \pm SD (μ M) | Mean \pm SD (μ M) | | | |
| Non-alcoholic Fatty Liver Disease | Mean \pm SD (μ M) | Mean \pm SD (μ M) | | | |
| Adipose Tissue 11-Methyltetradecanoyl-CoA | | | | | |
| Insulin Resistance | Mean \pm SD (nmol/g) | Mean \pm SD (nmol/g) | | | |

This table is a template for future data presentation.

Experimental Protocols

The accurate quantification of **11-Methyltetradecanoyl-CoA** in biological samples is critical for its validation as a biomarker. The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

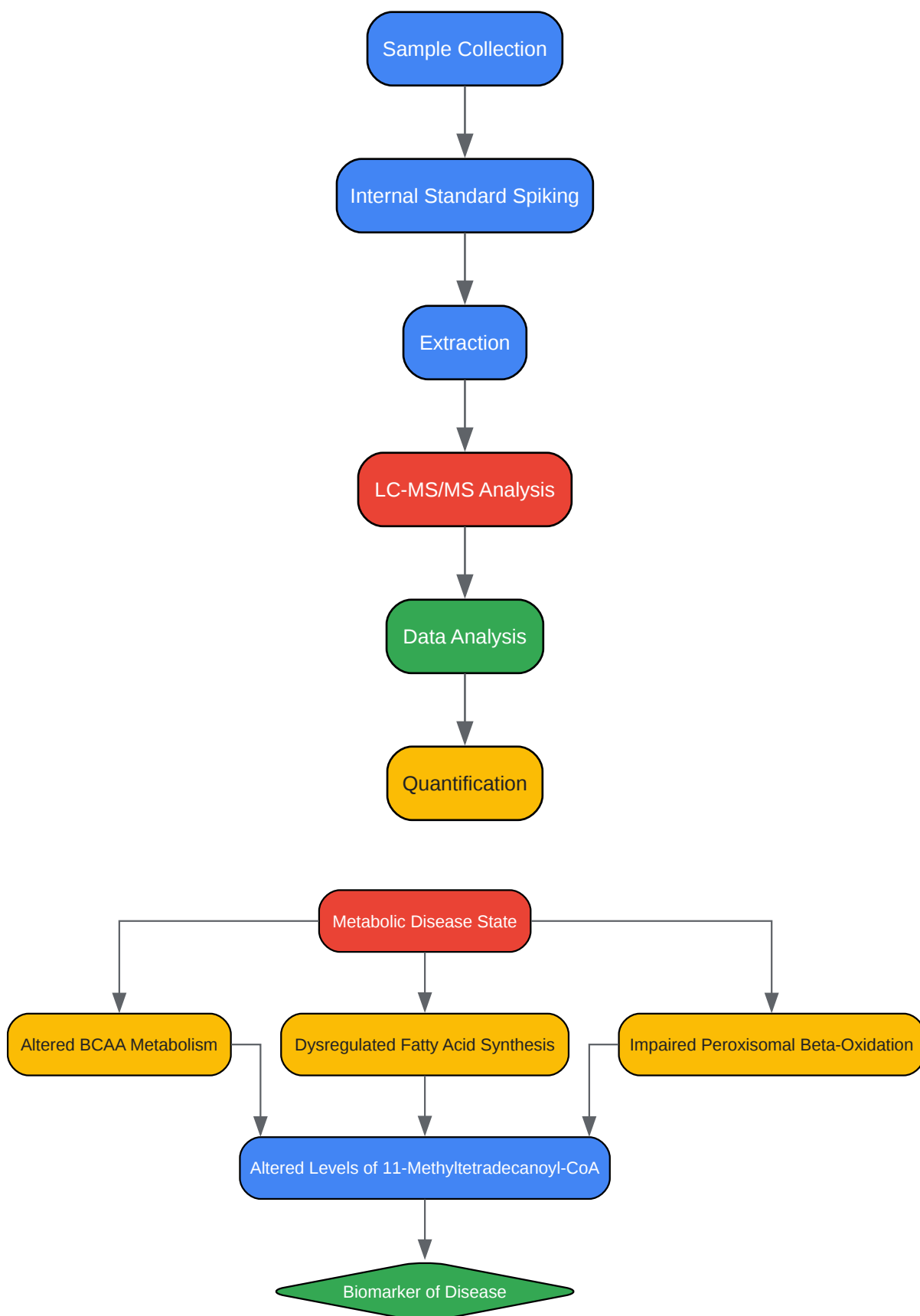
Sample Preparation and Extraction

- **Biological Sample Collection:** Collect plasma, serum, or tissue samples and immediately freeze them at -80°C to prevent enzymatic degradation.
- **Internal Standard Spiking:** Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain fatty acyl-CoA) to the sample.
- **Protein Precipitation and Extraction:**
 - For plasma/serum: Add a 3:1 (v/v) mixture of ice-cold isopropanol and acetonitrile.
 - For tissues: Homogenize the tissue in a suitable buffer and then perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water.
- **Centrifugation:** Centrifuge the samples to pellet the precipitated proteins.
- **Supernatant Collection and Drying:** Collect the supernatant containing the lipids and dry it under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).

LC-MS/MS Analysis

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
 - **Mobile Phase:** A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
- **Mass Spectrometric Detection:**

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be specific for the precursor ion (the molecular ion of **11-Methyltetradecanoyl-CoA**) and a characteristic product ion.



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